molecular formula C11H10N2O2 B3050674 5-(4-Methoxyphenyl)pyrimidin-2-ol CAS No. 27794-02-1

5-(4-Methoxyphenyl)pyrimidin-2-ol

Cat. No.: B3050674
CAS No.: 27794-02-1
M. Wt: 202.21 g/mol
InChI Key: CAFYKQKEQOXYRP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidin-2-ol is a compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes. The presence of a methoxyphenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-ol typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction conditions are generally mild, and the process can be carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)pyrimidin-2-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYKQKEQOXYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603926
Record name 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27794-02-1
Record name 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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